BMS-5
概要
説明
BMS-5は、LIMキナーゼLIMK1およびLIMK2の強力な阻害剤としても知られています。これらのキナーゼは、アクチンフィラメントを分解するタンパク質であるコフィリンをリン酸化することにより、アクチン動態の調節に重要な役割を果たしています。 This compoundは、これらのキナーゼを高い特異性と効力で阻害する能力により、科学研究で大きな可能性を示しています .
科学的研究の応用
BMS-5は、科学研究において幅広い用途があります。
化学: さまざまな生化学経路におけるLIMキナーゼの役割を研究するためのツール化合物として使用されます。
生物学: アクチン動態と細胞運動の調節を理解するのに役立ちます。
医学: 癌など、異常な細胞移動や浸潤を伴う疾患における潜在的な治療効果について調査されています。
作用機序
BMS-5は、LIMドメインキナーゼLIMK1およびLIMK2の活性を阻害することにより、その効果を発揮します。これらのキナーゼは、アクチンフィラメントの動態を調節するコフィリンのリン酸化に関与しています。 This compoundは、LIMK1およびLIMK2を阻害することにより、コフィリンのリン酸化を防ぎ、アクチンフィラメントの安定化とアクチン動態に依存する細胞プロセスの破壊につながります .
類似化合物:
FRAX486: 同様の作用機序を持つ別のLIMキナーゼ阻害剤。
BMS-3およびBMS-4: LIMキナーゼに対する効力と選択性の度合いが異なる、構造的に関連する化合物。
T56-LIMKi: 異なる構造的特徴を持つ、LIMキナーゼの強力な阻害剤
This compoundの独自性: this compoundは、LIMK1およびLIMK2に対する高い特異性と効力により際立っており、IC50値はそれぞれ7 nMおよび8 nMです。 これは、さまざまな生物学的プロセスにおけるLIMキナーゼの役割を研究し、潜在的な治療薬を開発するための貴重なツールとなっています .
生化学分析
Biochemical Properties
BMS-5 interacts with LIM kinases, specifically LIMK1 and LIMK2 . These interactions inhibit the phosphorylation of cofilin, a protein involved in actin filament dynamics . This inhibition is dose-dependent, suggesting that this compound may modulate cellular processes by altering the activity of LIM kinases .
Cellular Effects
This compound has been shown to influence cell function by modulating the activity of LIM kinases . It inhibits cofilin-Ser3 phosphorylation in a dose-dependent manner in Nf2ΔEx2 mouse Schwann cells (MSCs) with an IC 50 of 2 µM . This compound also reduces Nf2ΔEx2 MSC viability in a dose-dependent manner with an IC 50 of 3.9 µM .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to LIM kinases, leading to the inhibition of these enzymes . This inhibition prevents the phosphorylation of cofilin, thereby affecting actin dynamics within the cell
Dosage Effects in Animal Models
In animal models, this compound has been shown to have effects that vary with dosage . For example, when this compound was administered at concentrations of 20 or 200 μM/side into the hippocampus of rats immediately after contextual fear conditioning training, it was found that the group treated with 200 μM this compound expressed lower freezing levels compared to the 20 μM and vehicle groups .
準備方法
合成経路および反応条件: BMS-5の合成は、コアピラゾール構造の調製から始まる複数の手順を伴います。主な手順には次のものがあります。
- 2,6-ジクロロベンズアルデヒドとヒドラジン水和物を反応させてピラゾール環を形成する。
- 2-ブロモアセトフェノンとの環化反応により、チアゾール環を導入する。
- This compoundを得るために、2-メチルプロパンアミドとの最終的なカップリングを行う .
工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、大規模生産のために最適化された実験室規模の手順に従います。 これには、高収率と高純度を確保するために、自動反応器と精製システムを使用することが含まれます .
化学反応の分析
反応の種類: BMS-5は、その構造中に反応性ハロゲン原子が存在するため、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加することができます .
一般的な試薬と条件:
置換反応: 通常、アミンやチオールなどの求核剤を穏やかな条件下で使用します。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して行うことができます。
主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応では、さまざまなアミン誘導体のthis compoundが生成される可能性があります .
類似化合物との比較
FRAX486: Another LIM kinase inhibitor with a similar mechanism of action.
BMS-3 and BMS-4: Structurally related compounds with varying degrees of potency and selectivity for LIM kinases.
T56-LIMKi: A potent inhibitor of LIM kinases with distinct structural features
Uniqueness of BMS-5: this compound stands out due to its high specificity and potency for LIMK1 and LIMK2, with IC50 values of 7 nM and 8 nM, respectively. This makes it a valuable tool for studying the role of LIM kinases in various biological processes and for developing potential therapeutic agents .
特性
IUPAC Name |
N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N4OS/c1-8(2)16(26)23-17-22-7-13(27-17)12-6-11(15(20)21)24-25(12)14-9(18)4-3-5-10(14)19/h3-8,15H,1-2H3,(H,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUGBSGLHRJSSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113664 | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338247-35-0 | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338247-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BMS-5 is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1/2). [, , , , , ]
A: While the precise binding mode is not fully elucidated in the provided abstracts, evidence suggests this compound likely targets the ATP-binding site of LIMK2 with high specificity and exhibits less cross-reactivity with LIMK1. []
A: this compound inhibits LIMK1/2, preventing the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This results in increased cofilin activity, leading to actin filament disassembly, disruption of actin dynamics, and subsequent effects on various cellular processes like cell migration, morphogenesis, and cytokinesis. [, , , , , , , ]
ANone: The provided abstracts do not explicitly state the molecular formula or weight of this compound.
ANone: The provided abstracts do not mention any specific spectroscopic data for this compound.
ANone: The provided abstracts do not provide specific information on the performance and stability of this compound under varying environmental conditions.
A: this compound is an enzyme inhibitor and does not exhibit inherent catalytic properties. Its action relies on blocking the catalytic activity of LIMK1/2. [, , , , , ]
A: Yes, computational methods, specifically the MODLER algorithm, were used to identify the structural similarity between the LIMK2 kinase domain and the substrate-binding site of EphA3, which led to the development of this compound. []
ANone: The provided abstracts do not offer information on the stability or specific formulation strategies for this compound.
ANone: The provided scientific abstracts primarily focus on the in vitro and in vivo effects of this compound on LIMK1/2 activity and related cellular processes. Information regarding SHE regulations, PK/PD, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, analytical methods, environmental impact, dissolution, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling strategies, research infrastructure, historical context, and cross-disciplinary applications of this compound is not discussed within the scope of these abstracts.
ANone: The provided abstracts lack specific details regarding the developmental timeline and historical milestones associated with this compound.
A: The provided research primarily focuses on the role of this compound in the context of LIMK1/2 inhibition. While potential cross-disciplinary applications are not explicitly mentioned, the abstracts highlight its impact on various cellular processes, suggesting possible applications in fields studying cell motility, cancer biology, and neurodegenerative diseases. [, , , , , ]
A: Research indicates that this compound suppresses porcine oocyte maturation by disrupting actin dynamics, impairing spindle positioning, and potentially affecting cell cycle progression. []
A: Studies demonstrate that this compound exhibits anti-cancer effects in GBM cells by inhibiting cell viability, promoting adhesion, and reducing migration and invasion. [, ]
A: Research suggests that this compound can reduce rod photoreceptor axonal retraction and influence neurite growth after injury, highlighting its potential as a therapeutic target for retinal diseases. [, ]
A: Inhibition of LIMK1/2 activity by this compound disrupts actin assembly during mouse embryo development, leading to defects in early cleavage, compaction, and blastocyst formation. []
A: Studies show that this compound impedes the internalization of Aspergillus fumigatus into lung epithelial cells by interfering with the RhoA-ROCK-LIM kinase pathway and disrupting cofilin phosphorylation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。